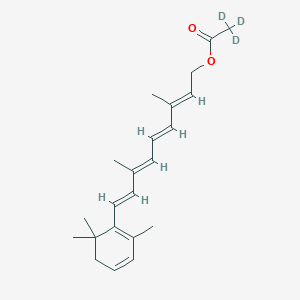

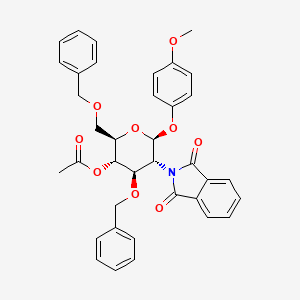

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves intricate steps, including reactions like the coupling of donor and acceptor molecules under specific conditions. For example, the synthesis of a related compound, p-Methoxyphenyl 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-α-D-galactopyranosyl-(1→4)-6-O-acetyl-2,3-di-O-benzoyl-β-D-glucopyranoside, was achieved through the coupling of isopropyl 3-O-allyl-2-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside with an acceptor molecule, resulting in the exclusive formation of the α-linkage product in satisfactory yield (Jin, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds can be intricate, with specific spatial arrangements contributing to their chemical reactivity. For instance, p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was found to crystallize in the hexagonal space group, with an intermolecular hydrogen bond of the amido hydrogen to the carbonyl oxygen of the acetamido group in another molecule, which is critical for understanding the compound's chemical behavior and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are significantly influenced by their functional groups and molecular structure. For example, regioselective benzylation of p-methoxyphenyl 2-deoxy-2-phthalimido-β-D-glucopyranoside with benzyl bromide under basic conditions leads to various benzylated products, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Robina et al., 1996).

Applications De Recherche Scientifique

Overview

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a compound of significant interest in the field of chemistry and pharmaceutical research due to its complex structure and potential applications. Although specific studies directly mentioning this compound were not found, insights can be drawn from research on similar methoxyphenol derivatives and their pharmacological activities. Methoxyphenols, including compounds with similar structural features, are known for their wide range of pharmacological properties, which have been explored in various scientific studies.

Pharmacological Activities of Methoxyphenols

Methoxyphenols, such as those derived from lignin pyrolysis, are investigated for their potential as biomarkers in biomass burning and their atmospheric reactivity. These compounds exhibit significant pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies suggest that methoxyphenols could play a role in the development of new therapeutic agents due to their biological activities and the potential for chemical modifications to enhance these properties.

For instance, atmospheric reactivity studies of methoxyphenols highlight their importance in environmental science, indicating their interactions with pollutants and potential health impacts. Such research underscores the necessity of understanding these compounds' behaviors and effects both in natural ecosystems and in relation to human health (Liu, Chen, & Chen, 2022).

Furthermore, the pharmacological significance of methoxyphenol derivatives, such as paeonol and its derivatives, showcases a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antipyretic analgesic effects. Such derivatives have been the focus of extensive research, aiming to understand their mechanisms of action and potential therapeutic applications (Wang et al., 2020).

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3/t31-,32-,33-,34-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMIUALKXAHCQ-LEWWELECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.